N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine
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Overview
Description
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine is a novel compound belonging to the class of norcamphor derivatives. These compounds are known for their potential as uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonists at the phencyclidine binding site . This compound has shown promise in the treatment of neurodegenerative disorders and other glutamate-dependent disorders .
Preparation Methods
The synthesis of N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine involves several steps. One common method includes the reaction of norcamphor with 4-methoxybutylamine under specific conditions to yield the desired product . The reaction typically requires a catalyst and is carried out under controlled temperature and pressure to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine has several scientific research applications:
Chemistry: It is used as a ligand in the study of NMDA receptors and their role in neurodegenerative disorders.
Biology: The compound is utilized in cell line studies to understand its toxicity and therapeutic potential.
Industry: The compound may be used in the development of new pharmaceuticals targeting NMDA receptors.
Mechanism of Action
The mechanism of action of N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine involves its interaction with NMDA receptors. It acts as an uncompetitive antagonist at the phencyclidine binding site, inhibiting the receptor’s activity . This inhibition reduces the excitotoxic effects of glutamate, which is beneficial in the treatment of neurodegenerative disorders . The compound’s molecular targets include the NMDA receptor subunits, and its pathways involve the modulation of ion flow at excitatory synapses .
Comparison with Similar Compounds
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine can be compared with other norcamphor derivatives such as:
2-Phenyl-N-(2-(piperidin-1-yl)ethyl)bicyclo[2.2.1]heptan-2-amine: This compound also acts as an NMDA receptor antagonist and has shown similar toxicity profiles.
Memantine: An FDA-approved NMDA receptor antagonist used in the treatment of Alzheimer’s disease.
This compound stands out due to its unique structure and specific binding properties, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C12H23NO |
---|---|
Molecular Weight |
197.32 g/mol |
IUPAC Name |
N-(4-methoxybutyl)bicyclo[2.2.1]heptan-2-amine |
InChI |
InChI=1S/C12H23NO/c1-14-7-3-2-6-13-12-9-10-4-5-11(12)8-10/h10-13H,2-9H2,1H3 |
InChI Key |
RGCJBPFDSAVDED-UHFFFAOYSA-N |
Canonical SMILES |
COCCCCNC1CC2CCC1C2 |
Origin of Product |
United States |
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